
N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H35N5O2S and its molecular weight is 457.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide, a compound featuring a quinazoline moiety, has garnered attention for its potential biological activities. Quinazolines and their derivatives are known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates key functional groups that contribute to its biological activity, particularly the quinazoline and thioxo moieties.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study conducted by researchers on related compounds, moderate to strong antimicrobial activity was observed, suggesting that derivatives of this compound may also possess similar properties .
Table 1: Antimicrobial Activity of Related Compounds
Compound ID | Bacterial Strain | Activity Level |
---|---|---|
3 | E. coli | Moderate |
11 | S. aureus | Strong |
17 | Candida albicans | Moderate |
Anticancer Activity
The quinazoline framework is associated with anticancer properties due to its ability to inhibit various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation in models such as A549 human lung adenocarcinoma cells. The mechanisms often involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .
Case Study: Anticancer Efficacy
In a recent investigation, compounds structurally related to the target compound were tested for cytotoxicity against A549 cells. The results indicated that certain derivatives exhibited significant anticancer activity at concentrations as low as 10 µM. The study utilized an MTT assay to evaluate cell viability post-treatment, comparing the effects against standard chemotherapeutics like cisplatin .
The biological activity of this compound is believed to involve interactions with key molecular targets such as:
- Monoamine Oxidase B (MAO-B) : Inhibition may lead to increased levels of neurotransmitters.
- Cyclooxygenase-2 (COX-2) : Modulation could reduce inflammatory responses.
- Nuclear Factor Kappa B (NF-kB) : Targeting this pathway may enhance antioxidant activity and reduce cell proliferation in cancerous cells .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest favorable absorption characteristics for compounds similar to this compound. Predictions indicate good blood-brain barrier (BBB) penetration and central nervous system (CNS) availability, which are crucial for therapeutic efficacy in neurological conditions .
科学的研究の応用
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-(4-ethylpiperazin-1-yl)ethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide exhibit significant anticancer properties. Specifically, quinazoline derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, compounds with quinazoline structures have been shown to inhibit kinases that play crucial roles in cancer progression, making them promising candidates for cancer therapeutics .
1.2 Neurological Disorders
The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their neuroprotective effects and have been investigated for treating conditions such as anxiety and depression. The incorporation of a quinazoline core may enhance the compound's efficacy by modulating neurotransmitter systems or providing neuroprotective benefits against oxidative stress .
1.3 Antimicrobial Properties
Studies have highlighted the antimicrobial activity of compounds containing both piperazine and quinazoline structures. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential as novel antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
Several case studies provide insights into the practical applications of this compound:
特性
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O2S/c1-2-27-13-15-28(16-14-27)12-11-25-22(30)19-9-7-18(8-10-19)17-29-23(31)20-5-3-4-6-21(20)26-24(29)32/h3-6,18-19H,2,7-17H2,1H3,(H,25,30)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWKFEUEDMRJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。